Régaloside C

Vue d'ensemble

Description

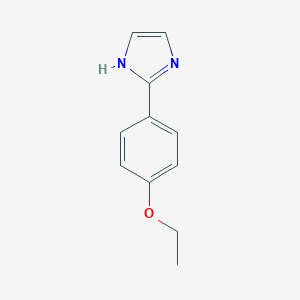

Le Regaloside C est un glucoside de glycérol isolé des bulbes du genre Lilium. Il est connu pour ses propriétés anti-inflammatoires et son activité protectrice des cardiomyocytes en protégeant les mitochondries dans les cellules cardiaques H9C2 induites par H₂O₂ .

Applications De Recherche Scientifique

Regaloside C has several scientific research applications, including:

Chemistry: Used in the study of phenolic compounds and their extraction methods.

Biology: Investigated for its cardiomyocyte protective activity and anti-inflammatory properties.

Medicine: Potential therapeutic agent for cardiovascular diseases due to its protective effects on heart cells.

Industry: Utilized in the extraction of natural products from plant sources.

Mécanisme D'action

Target of Action

Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus . Its primary targets are the mitochondria in heart H9C2 cells . The mitochondria play a crucial role in energy production, and their proper functioning is essential for the survival and health of cells.

Mode of Action

Regaloside C interacts with its targets by protecting the mitochondria in H2O2-induced heart H9C2 cells . This protective activity helps maintain the integrity and function of the mitochondria, thereby promoting cell survival under conditions of oxidative stress.

Biochemical Pathways

It is known that the compound has anti-inflammatory activities . This suggests that it may modulate the activity of various enzymes and proteins involved in inflammation .

Pharmacokinetics

Research has shown that deep eutectic solvents can be used to extract regaloside c from the bulbs of lilium lancifolium thunb . This suggests that the compound may be soluble in certain solvents, which could potentially influence its bioavailability.

Result of Action

The primary result of Regaloside C’s action is the protection of cardiomyocytes . By protecting the mitochondria in heart H9C2 cells, Regaloside C helps to preserve the health and function of these cells. This cardiomyocyte protective activity could potentially contribute to the overall health of the cardiovascular system.

Analyse Biochimique

Biochemical Properties

Regaloside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily protective, as seen in H9C2 cells where Regaloside C protects the mitochondria .

Cellular Effects

Regaloside C has been observed to have effects on various types of cells and cellular processes. In H2O2-induced heart H9C2 cells, it influences cell function by protecting the mitochondria . It also has anti-melanogenic effects in B16F10 cells .

Molecular Mechanism

Regaloside C exerts its effects at the molecular level primarily through its protective action on mitochondria in H2O2-induced heart H9C2 cells

Temporal Effects in Laboratory Settings

The effects of Regaloside C over time in laboratory settings have been observed in studies. For instance, with an increase in microwave power and treatment time, the content of Regaloside C increased in lily bulbs

Metabolic Pathways

Regaloside C is involved in several metabolic pathways. It is part of the phenylpropanoid biosynthesis pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Regaloside C est généralement extrait des bulbes de Lilium lancifolium Thunb. à l'aide de solvants eutectiques profonds (DES). Les conditions d'extraction optimisées incluent une température d'extraction de 50 °C, un temps d'extraction de 40 minutes, un rapport solide-liquide de 1:25 et un rapport d'eau dans le DES de 20 % .

Méthodes de production industrielle

La production industrielle du Regaloside C implique l'utilisation de DES pour l'extraction simultanée d'acides phénoliques et de polysaccharides des bulbes de Lilium lancifolium Thunb. Cette méthode est considérée comme efficace et respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

Le Regaloside C subit diverses réactions chimiques, notamment l'oxydation et la réduction. Il est connu pour protéger les cardiomyocytes en protégeant les mitochondries dans les cellules cardiaques H9C2 induites par H₂O₂ .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le Regaloside C comprennent le peroxyde d'hydrogène (H₂O₂) pour induire un stress oxydatif dans les cardiomyocytes .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le Regaloside C sont principalement liés à ses effets protecteurs sur les cardiomyocytes et à ses propriétés anti-inflammatoires .

Applications de la recherche scientifique

Le Regaloside C a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé dans l'étude des composés phénoliques et de leurs méthodes d'extraction.

Biologie : Étudié pour son activité protectrice des cardiomyocytes et ses propriétés anti-inflammatoires.

Industrie : Utilisé dans l'extraction de produits naturels à partir de sources végétales.

Mécanisme d'action

Le Regaloside C exerce ses effets en protégeant les mitochondries dans les cellules cardiaques H9C2 induites par H₂O₂. Cette protection contribue à réduire le stress oxydatif et l'inflammation dans les cardiomyocytes . Les cibles moléculaires et les voies impliquées comprennent la voie de protection mitochondriale et les voies anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Le Regaloside C est similaire à d'autres composés phénoliques isolés du genre Lilium, tels que le Regaloside A, le Regaloside B et le Regaloside E . Le Regaloside C est unique en raison de son activité protectrice spécifique des cardiomyocytes et de son extraction efficace à l'aide de DES .

Liste des composés similaires

- Regaloside A

- Regaloside B

- Regaloside E

- Regaloside H

- Cyanidin-3-O-rutinoside

- Isoquercitrine

Propriétés

IUPAC Name |

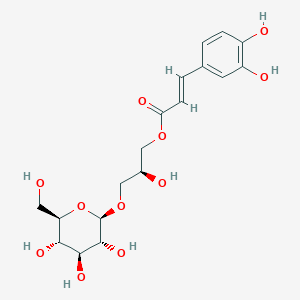

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLNCWXFKKSRQB-NSVVQGBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347728 | |

| Record name | Regaloside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-85-2 | |

| Record name | Regaloside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Regaloside C and where is it found?

A1: Regaloside C, chemically known as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, is a phenolic glycoside naturally occurring in the bulbs of lily species like Lilium lancifolium Thunb. [, , ].

Q2: Are there efficient methods for extracting Regaloside C from natural sources?

A2: Yes, recent research [] suggests that deep eutectic solvents (DESs) offer a greener and potentially more efficient alternative to traditional organic solvents for extracting Regaloside C. This method, optimized for Lilium lancifolium Thunb., achieved extraction yields comparable to conventional methods [].

Q3: Have any analytical techniques been developed specifically for quantifying Regaloside C?

A3: While the provided research doesn't detail specific analytical methods solely for Regaloside C, RP-HPLC has been successfully employed to determine its presence alongside another phenolic glycoside, Regaloside A, in lily samples []. This method, utilizing a C18 column and a methanol-water mobile phase, demonstrated good accuracy and reproducibility [].

Q4: Has the presence of Regaloside C been reported in other Lilium species besides Lilium lancifolium Thunb.?

A4: Yes, research indicates that Regaloside C has also been identified in Lilium pardarinum, alongside other phenylpropanoid glycerol glucosides []. Additionally, Lilium henryi has been found to contain Regaloside C among its chemical constituents [].

Q5: Are there any structural isomers of Regaloside C found in nature?

A5: Interestingly, research has revealed the presence of (2R)-1-O-caffeoy1-3-O-β-D-glucopyranosylglycerol, termed epi-Regaloside C, as a natural isomer of Regaloside C. This isomer, differentiated by its stereochemistry at the 2-position, was discovered in Lilium pardarinum []. This finding highlights the structural diversity of phenylpropanoid glycerol glucosides in lily species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

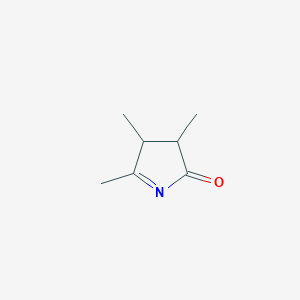

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

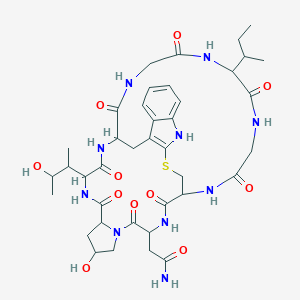

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)